molecular formula C23H23NO4S B299038 METHYL (4Z)-1-(4-ETHOXYPHENYL)-2-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-1-(4-ETHOXYPHENYL)-2-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B299038
M. Wt: 409.5 g/mol
InChI Key: SCYWBRVAWMGNSM-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-ethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, ethoxyphenyl, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-1-(4-ETHOXYPHENYL)-2-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps. One common method includes the condensation of 4-ethoxybenzaldehyde with a suitable pyrrole derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-ethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group produces alcohols .

Scientific Research Applications

Methyl 1-(4-ethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL (4Z)-1-(4-ETHOXYPHENYL)-2-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 1-(4-ethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C23H23NO4S

Molecular Weight

409.5 g/mol

IUPAC Name

methyl (4Z)-1-(4-ethoxyphenyl)-2-methyl-4-[(4-methylsulfanylphenyl)methylidene]-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C23H23NO4S/c1-5-28-18-10-8-17(9-11-18)24-15(2)21(23(26)27-3)20(22(24)25)14-16-6-12-19(29-4)13-7-16/h6-14H,5H2,1-4H3/b20-14-

InChI Key

SCYWBRVAWMGNSM-ZHZULCJRSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=C(C(=CC3=CC=C(C=C3)SC)C2=O)C(=O)OC)C

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=C(/C(=C/C3=CC=C(C=C3)SC)/C2=O)C(=O)OC)C

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C(=CC3=CC=C(C=C3)SC)C2=O)C(=O)OC)C

Origin of Product

United States

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